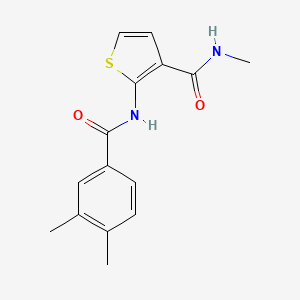

2-(3,4-dimethylbenzamido)-N-methylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(3,4-dimethylbenzamido)-N-methylthiophene-3-carboxamide” is a complex organic molecule. It contains functional groups such as amide and carboxamide, which are common in many biological molecules and pharmaceuticals .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, amides are generally synthesized through the reaction of an acid chloride, anhydride, or ester with an amine or ammonia. The reaction involves nucleophilic acyl substitution .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, a detailed analysis cannot be provided .Chemical Reactions Analysis

Amides can undergo a variety of reactions. One common reaction is reduction by LiAlH4 to form amines . They can also undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and functional groups .Applications De Recherche Scientifique

Synthesis and Radiosensitization

- Radiosensitizers and Cytotoxins : The study by Threadgill et al. (1991) involves the synthesis of nitrothiophenes with potential radiosensitizing and cytotoxic effects. While the specific compound is not mentioned, this research highlights the broader interest in thiophene derivatives for enhancing the efficacy of radiotherapy and their potential as cytotoxic agents in cancer treatment Threadgill et al., 1991.

Polymeric Applications

- Rigid-Rod Polyamides and Polyimides : Research by Spiliopoulos et al. (1998) explores the synthesis of polyamides and polyimides from diaminodiphenyl derivatives, showcasing the role of such compounds in creating materials with high thermal stability and potential applications in advanced materials science Spiliopoulos et al., 1998.

Organic Synthesis and Reactivity

- Heterocyclic Enaminonitriles : A study by Matsunaga et al. (1986) on the reactions of amino-cyano-dihydrothiophenes with acetylenic esters further exemplifies the chemical versatility of thiophene derivatives in synthesizing heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals Matsunaga et al., 1986.

Synthetic Methodologies

- Synthesis of Aromatic–Aliphatic Polyamides : Ubale et al. (2001) discuss the synthesis of polyamides involving thiophene derivatives, indicative of the importance of such compounds in polymer chemistry for creating materials with specific mechanical and thermal properties Ubale et al., 2001.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[(3,4-dimethylbenzoyl)amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-9-4-5-11(8-10(9)2)13(18)17-15-12(6-7-20-15)14(19)16-3/h4-8H,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAKVYFESZCYDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid](/img/structure/B2766515.png)

![8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766523.png)

![2-[(2,6-Dichlorobenzyl)amino]benzoic acid](/img/structure/B2766527.png)

![4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine](/img/structure/B2766530.png)

![1,6-Diazaspiro[3.3]heptan-2-one tfa](/img/structure/B2766532.png)

![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2766533.png)

![4-(2,6-Dichlorophenyl)-2-[2-(4-fluoroanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2766537.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766538.png)